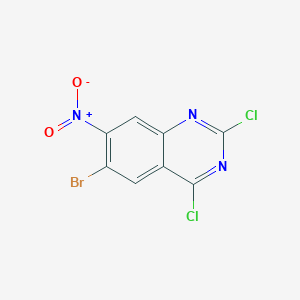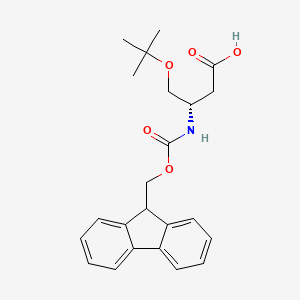![molecular formula C15H14O3 B3180480 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 178931-48-1](/img/structure/B3180480.png)
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
Übersicht
Beschreibung
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring system that includes a furan ring and a naphthalene ring. Dihydronaphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydronaphthofurans, including 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione, can be achieved through various methods. Common synthetic routes include:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents under specific conditions.
Cycloaddition Reactions: These include [3+2], [4+1], and Diels-Alder reactions.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures within the compound.
Friedel-Crafts Reactions: These are catalyzed by Lewis acids and involve the alkylation or acylation of aromatic compounds.
Wittig and Claisen Rearrangements: These are used to form carbon-carbon bonds and rearrange molecular structures.
Industrial Production Methods
Industrial production methods for dihydronaphthofurans often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for Friedel-Crafts reactions, zinc triflate for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydronaphtho[2,1-b]furan
- 2,3-Dihydronaphtho[1,2-b]furan
- 2,3-Dihydronaphtho[2,3-b]furan
- 1,3-Dihydronaphtho[2,3-c]furan
- 1,3-Dihydronaphtho[1,2-c]furan
- Vinylidene-1,2-dihydronaphtho[2,1-b]furan
Uniqueness
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is unique due to its specific structural features and the presence of trimethyl groups, which may influence its chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
2,2,3-trimethyl-3H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHKZWKTBIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)


![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)








